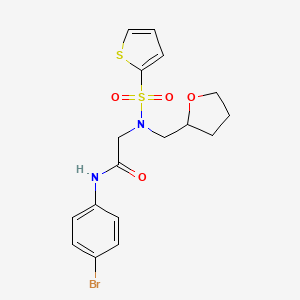

![molecular formula C19H11BrClFN2OS B4581294 5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)

5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Overview

Description

5-(4-Bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in the field of heterocyclic chemistry, particularly within the study of thieno[2,3-d]pyrimidin-4(3H)-ones. These compounds are known for their diverse pharmacological activities, which has driven research into their synthesis and properties.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved through a green approach involving a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, sulfur, and formamide. This method offers advantages such as step economy, reduced catalyst loading, and easy purification, making it an efficient route for synthesizing pharmacologically significant classes of compounds (Shi et al., 2018).

Scientific Research Applications

Antibacterial and Antifungal Activities

A study by Kahveci et al. (2020) on new thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed that these compounds possess significant antibacterial and antifungal properties. The derivatives showed higher antifungal activity than fluconazole against Candida fungus species and demonstrated better antibacterial activity than their tetrahydrobenzo derivatives against strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This highlights their potential as novel agents in treating infections caused by these pathogens (Kahveci et al., 2020).

Larvicidal Activity

Another study by Gorle et al. (2016) synthesized pyrimidine derivatives linked with morpholinophenyl groups, demonstrating significant larvicidal activity against third instar larvae. The presence of certain substituents enhanced their activity, suggesting their potential use in controlling pest populations and studying the structure-activity relationship for larvicidal compounds (Gorle et al., 2016).

Fungicidal Activity

Liu and He (2012) synthesized new thienopyridopyrimidine derivatives showing fungicidal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. These findings underscore the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in agricultural applications to protect crops from fungal diseases (Liu & He, 2012).

Anticancer Activity

A study by Hosamani et al. (2015) on fluorinated coumarin–pyrimidine hybrids under microwave irradiation showed that these compounds have significant anticancer activity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cell lines. This suggests the therapeutic potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in cancer treatment (Hosamani et al., 2015).

properties

IUPAC Name |

5-(4-bromophenyl)-3-[(2-chloro-6-fluorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrClFN2OS/c20-12-6-4-11(5-7-12)14-9-26-18-17(14)19(25)24(10-23-18)8-13-15(21)2-1-3-16(13)22/h1-7,9-10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBKPBLXNCXNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-3-[(2-chloro-6-fluorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine](/img/structure/B4581221.png)

![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581227.png)

![methyl {2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4581233.png)

![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)

![1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4581241.png)

![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4581247.png)

![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)

![2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4581268.png)

![2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4581271.png)

![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4581278.png)

acetic acid](/img/structure/B4581301.png)